

An In-depth Technical Guide to 4,5-Dimethylthiophene-3-carboxylic acid

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Compound of Interest

Compound Name: 4,5-Dimethylthiophene-3-carboxylic acid

Cat. No.: B178491

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Abstract

This technical guide provides a comprehensive overview of **4,5-Dimethylthiophene-3-carboxylic acid** (CAS No. 19156-52-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its role as a key building block in drug discovery. While specific biological activity for this compound is not extensively reported, this guide explores the well-documented therapeutic potential of structurally related thiophene derivatives, including their anticancer, anti-inflammatory, and enzyme inhibitory activities. Detailed experimental protocols for its synthesis and for a representative biological assay are provided, alongside visualizations of key workflows to support researchers in their scientific endeavors.

Core Properties and Data

4,5-Dimethylthiophene-3-carboxylic acid is a solid, five-membered heterocyclic compound containing a sulfur atom.^[1] Its structure, featuring a carboxylic acid functional group and two methyl substituents on the thiophene ring, makes it a versatile scaffold for chemical modification.^[2]

Chemical and Physical Properties

A summary of the key quantitative data for **4,5-Dimethylthiophene-3-carboxylic acid** is presented in the table below.

Property	Value	Reference(s)
CAS Number	19156-52-6	[1]
Molecular Formula	C ₇ H ₈ O ₂ S	[1]
Molecular Weight	156.2 g/mol	[1]
Melting Point	144-145 °C	[3]
Boiling Point	Data not available. Expected to be high due to intermolecular hydrogen bonding. The related methyl ester has a boiling point of 287.8 °C at 760 mmHg. [4]	
Appearance	Solid	[1]
Purity	≥95%	[1]
Predicted XLogP3	2.06	[3]

Synthesis and Experimental Protocols

The synthesis of **4,5-Dimethylthiophene-3-carboxylic acid** can be achieved through various synthetic routes. A common approach involves the hydrolysis of its corresponding ester, which can be synthesized via established methods for thiophene ring formation.

Synthesis of the Precursor: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

A general and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction provides an efficient route to the ester precursor of the target carboxylic acid.

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

- Materials: 2-Butanone, methyl cyanoacetate, elemental sulfur, morpholine, and dimethylformamide (DMF).
- Procedure:
 - In a round-bottom flask, dissolve elemental sulfur (5.0 mmol) in a minimal amount of DMF.
 - Sequentially add methyl cyanoacetate (5.0 mmol) and morpholine (5.0 mmol) to the solution. The reaction mixture will typically turn dark brown.
 - Add 2-butanone (12.5 mmol) to the mixture.
 - Stir the reaction mixture at 50°C overnight.
 - After completion, cool the mixture to room temperature and dilute with water.
 - Extract the aqueous mixture three times with ethyl acetate.
 - Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography to yield methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a light-yellow solid.[5]

Hydrolysis to 4,5-Dimethylthiophene-3-carboxylic acid

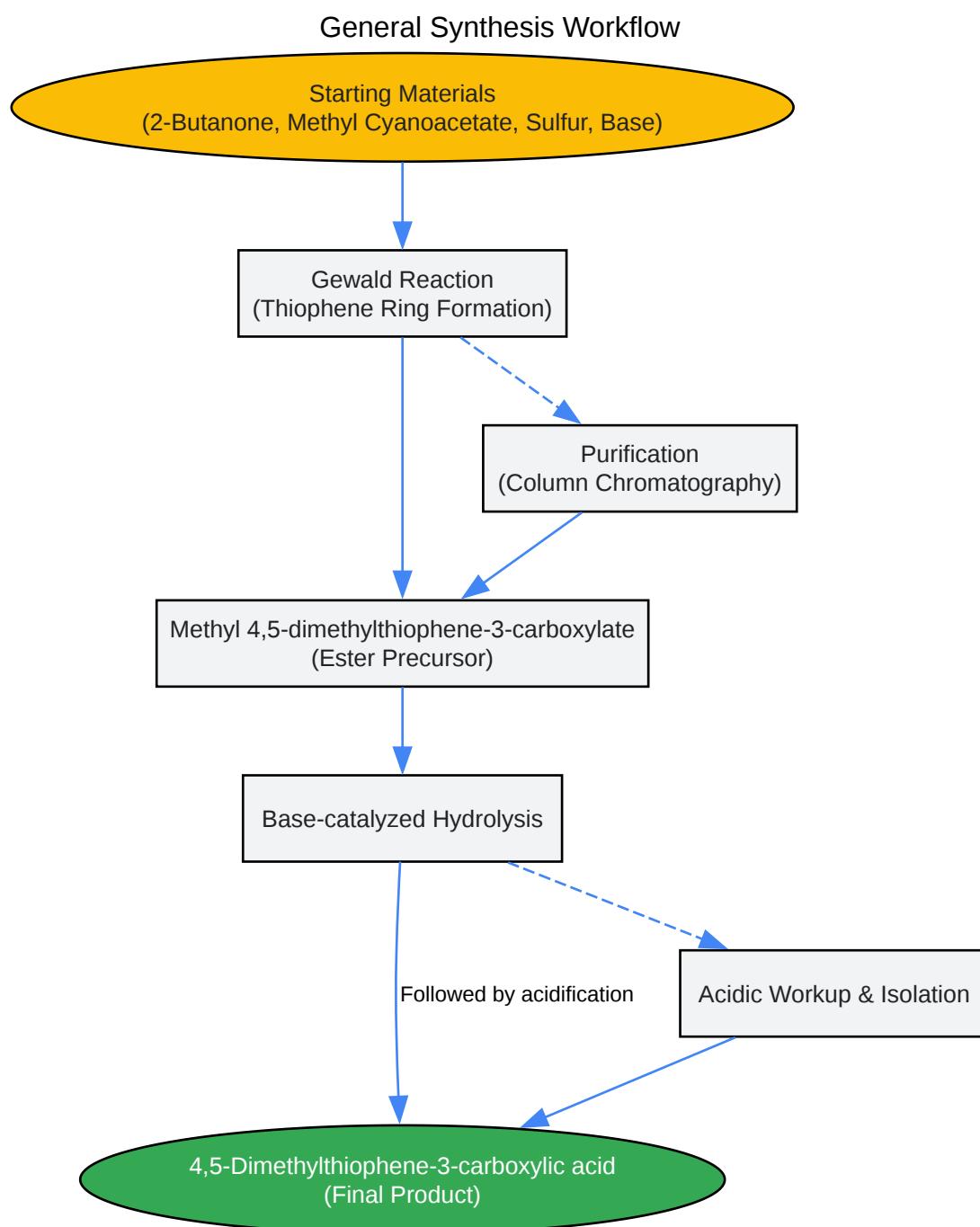
The final step to obtain the target carboxylic acid is the hydrolysis of the ester precursor. This is a standard transformation in organic synthesis.

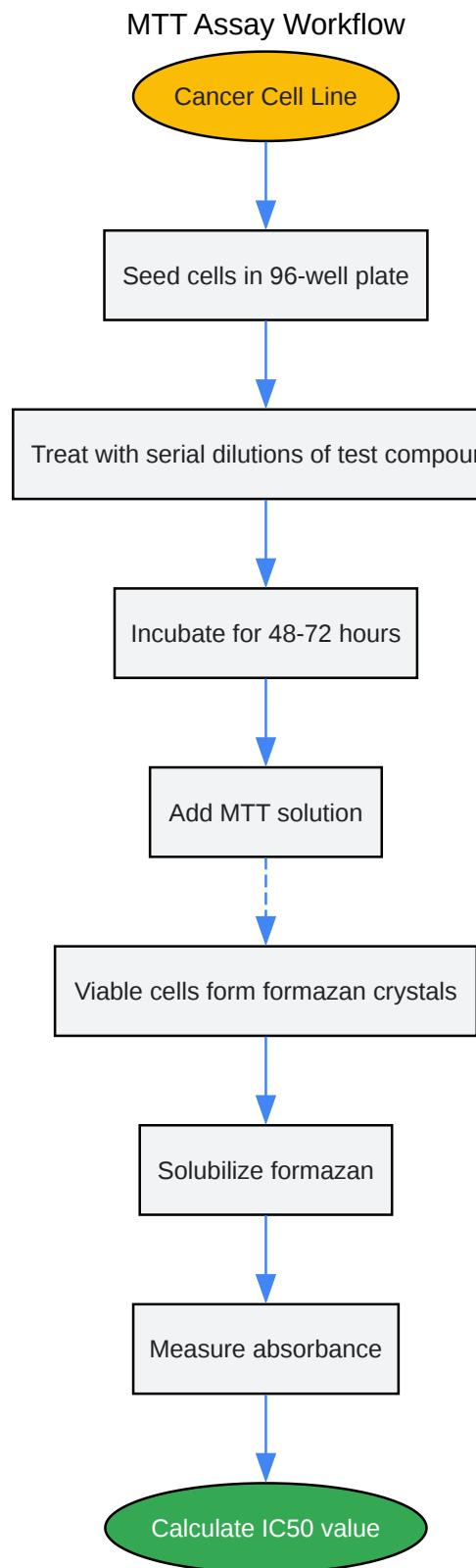
Experimental Protocol: Hydrolysis of Methyl 4,5-dimethylthiophene-3-carboxylate

- Materials: Methyl 4,5-dimethylthiophene-3-carboxylate, sodium hydroxide (or another suitable base), ethanol, water, and hydrochloric acid.

- Procedure:

- Dissolve the methyl ester (1 equivalent) in a mixture of ethanol and water.
- Add sodium hydroxide (2-3 equivalents) to the solution.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
- Carefully acidify the aqueous layer with hydrochloric acid until a precipitate forms.
- Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield **4,5-Dimethylthiophene-3-carboxylic acid**.





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